molecular formula C17H28N2O2 B573222 tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate CAS No. 162997-33-3

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

Cat. No.: B573222
CAS No.: 162997-33-3
M. Wt: 292.423
InChI Key: QOCOQICNCWFZCK-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N2O2 and its molecular weight is 292.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Applications

  • Key Intermediate in Pharmaceutical Synthesis : This compound is used as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it is utilized in the synthesis of Vandetanib, an important drug used in the treatment of certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Additionally, it serves as an important intermediate in the synthesis of Crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Use in Anticancer Drug Synthesis : The compound is a crucial intermediate for the synthesis of small molecule anticancer drugs, highlighting its role in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Chemical Synthesis and Characterization

  • Role in Stereoselective Synthesis : It is involved in the stereoselective synthesis of piperidine derivatives that are fused with oxygen heterocycles, which are important in the development of new chemical entities (Moskalenko & Boev, 2014).

  • Contribution to Novel Scaffolds : This compound contributes to the development of new scaffolds for the preparation of substituted piperidines, expanding the diversity of chemical structures available for pharmaceutical development (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Corrosion Inhibition

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be achieved through the reaction of 4-cyanocyclohexanone with tert-butyl 4-piperidonecarboxylate in the presence of a reducing agent. The resulting product can then be purified through recrystallization.", "Starting Materials": [ "4-cyanocyclohexanone", "tert-butyl 4-piperidonecarboxylate", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-cyanocyclohexanone in anhydrous ethanol.", "Step 2: Add tert-butyl 4-piperidonecarboxylate and a reducing agent (e.g. sodium borohydride) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Purify the product through recrystallization." ] }

CAS No.

162997-33-3

Molecular Formula

C17H28N2O2

Molecular Weight

292.423

IUPAC Name

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3

InChI Key

QOCOQICNCWFZCK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N

Origin of Product

United States

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